3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol, also known as (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol, is a chemical compound with the molecular formula and a molecular weight of approximately 298.1 g/mol. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol falls under the category of organic compounds, specifically aromatic alcohols due to the presence of a hydroxyl (-OH) group attached to an aromatic ring. The trifluoromethyl group is significant in medicinal chemistry for enhancing biological activity and lipophilicity.
The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol can be achieved through several methods, primarily involving nucleophilic substitution reactions or coupling reactions.
Technical Details:
The molecular structure of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol can be represented using various structural formulas:
The compound exhibits a chiral center at the carbon atom adjacent to the hydroxyl group, which influences its stereochemistry and biological interactions.
3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol can participate in various chemical reactions:
Technical Details:
The reactivity of the trifluoromethyl group often enhances electrophilicity, making it a target for further functionalization.
The mechanism of action for 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol involves several steps depending on its application:
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency due to their ability to stabilize transition states during enzymatic reactions.
Relevant Data:
The presence of bromine and trifluoromethyl groups significantly affects the compound's reactivity and stability compared to non-fluorinated analogs.
3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol has several applications in scientific research:
This compound's diverse applications highlight its importance in both academic research and industrial settings, underscoring the relevance of fluorinated compounds in modern chemistry.
Recent advances in catalytic cross-coupling methodologies have significantly improved synthetic routes to 3-(2-bromo-4-(trifluoromethyl)phenyl)propan-1-ol. The strategic incorporation of both bromine and trifluoromethyl groups on the aromatic ring enables further functionalization while enhancing the compound's bioactivity. Key innovations include:
Palladium-catalyzed Mizoroki-Heck reactions between 1-bromo-3-(trifluoromethyl)benzene derivatives and allylic systems have demonstrated exceptional efficiency. When conducted in γ-valerolactone with tetrabutylammonium acetate as an additive, these couplings achieve >95% selectivity for the desired intermediate 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene – a crucial precursor to the target propanol. This represents a significant improvement over traditional DMF-based systems, which typically show only 80-85% selectivity [10].
For electron-deficient aryl bromides, copper-mediated coupling strategies have proven particularly effective. The synthesis of 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone (CAS 537050-14-9) exemplifies this approach, where bromination at the ortho-position is achieved with minimal polybromination byproducts through careful temperature control (-15°C to 0°C) [5]. The resulting α-bromo ketones serve as versatile building blocks for subsequent chain elongation via nucleophilic substitution or reduction.
Table 1: Catalytic Performance in Bromo-Trifluoromethylphenyl Coupling Reactions
Catalytic System | Substrate | Product | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Pd(OAc)₂/nBu₄NOAc | 1-Bromo-3-(trifluoromethyl)benzene + acrolein diethyl acetal | 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene | 95 | 95 |
CuBr₂/Br₂ | 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone | 2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone | 92 | 89 |
NBS/PTSA·H₂O | 1-[4-(Trifluoromethyl)phenyl]propan-1-one | 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | 90 | >95 |
Microwave-assisted bromination techniques have enabled precise functionalization of sterically hindered positions adjacent to the electron-withdrawing trifluoromethyl group. This approach significantly reduces reaction times from hours to minutes while maintaining excellent regioselectivity – a critical advantage for synthesizing precursors like 1-(4-bromo-2-(trifluoromethyl)phenyl)ethanone (CAS 1197231-94-9) [9]. The chemo- and regioselectivity achieved through these catalytic strategies provide efficient access to complex bromo-trifluoromethylphenyl building blocks essential for pharmaceutical synthesis.
The stereoselective production of chiral 3-(2-bromo-4-(trifluoromethyl)phenyl)propan-1-ol centers on enantioselective reduction of the corresponding prochiral ketone. Two primary methodologies have emerged as industrially viable options:
Catalytic asymmetric hydrogenation using Ru(II)-(S)-BINAP complexes achieves exceptional enantiomeric excess (95-98% ee) under moderate hydrogen pressure (50-80 psi). This method benefits from the catalyst recyclability (up to 7 cycles with <5% activity loss) and compatibility with the bromo-substituted aromatic system. However, the requirement for specialized equipment and sensitivity to trace oxygen necessitates rigorous degassing protocols [3].
Biocatalytic approaches utilizing ketoreductases from Lactobacillus kefir demonstrate complementary advantages. These enzymes catalyze the reduction of 3-(2-bromo-4-(trifluoromethyl)phenyl)propan-1-one to the corresponding (S)-alcohol with >99% ee in aqueous buffer at ambient temperature. The reaction employs a cofactor recycling system using 2-propanol as a sacrificial reductant, achieving complete conversion within 12 hours at substrate loadings up to 50 g/L. This method eliminates the need for precious metal catalysts while maintaining exceptional stereoselectivity [3].
Table 2: Performance Comparison of Stereoselective Reduction Methods
Reduction Method | Catalyst/Enzyme | Temperature (°C) | Time (h) | ee (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 50 | 8 | 98 | 350 |
Biocatalytic Reduction | L. kefir Ketoreductase 101 | 30 | 12 | >99 | 42 |
Chemical Reduction | (S)-CBS/Borane | -20 | 1.5 | 97 | 180 |
For laboratory-scale synthesis, borane-mediated reductions catalyzed by (S)-CBS (Corey-Bakshi-Shibata) reagent provide an efficient alternative. This method achieves 97% ee at -20°C in THF within 90 minutes, producing the (R)-alcohol enantiomer. The reaction demonstrates remarkable functional group tolerance, preserving both the aryl bromide and trifluoromethyl groups without competitive debromination. The CBS catalyst loading can be optimized to 5 mol% without compromising enantioselectivity, making it cost-effective for multigram syntheses [3].
Microwave irradiation technology has revolutionized the synthesis of bromo-trifluoromethylphenyl intermediates, significantly accelerating reaction kinetics while improving selectivity profiles. Key advancements include:
In the Mizoroki-Heck coupling step, microwave irradiation at 120°C for 25 minutes achieves complete conversion of 1-bromo-3-(trifluoromethyl)benzene to 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene – a crucial precursor. This represents an 8-fold reduction in reaction time compared to conventional heating (90°C for 4 hours) while eliminating the formation of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate byproduct [10]. The precise temperature control afforded by microwave reactors prevents thermal decomposition of the bromoarene starting material, which typically occurs above 130°C.
Continuous flow hydrogenation systems have demonstrated remarkable efficiency for the reduction step. Using a Pd/Al₂O³-packed reactor (2.5 mol% Pd) at 80°C and 50 bar H₂, 1-(3-(2-bromo-4-(trifluoromethyl)phenyl)propan-1-one undergoes complete conversion to 3-(2-bromo-4-(trifluoromethyl)phenyl)propan-1-ol with >99% chemoselectivity in under 5 minutes residence time. This continuous approach eliminates over-reduction pathways observed in batch reactors and enables productivity of 0.8 kg/L·h – approximately 20-fold higher than batch processes [10].
Table 3: Comparison of Conventional vs. Advanced Reactor Technologies
Synthetic Step | Conventional Method | Time (h) | Yield (%) | Advanced Method | Time | Yield (%) |
---|---|---|---|---|---|---|
Heck Coupling | Thermal, 90°C | 4 | 85 | Microwave, 120°C | 25 min | 95 |
Ketone Reduction | Batch Hydrogenation | 8 | 90 | Flow Hydrogenation | 5 min | 99 |
Alcohol Protection | THP Ether Formation | 3 | 85 | Continuous Extraction | 30 min | 98 |
For multistep sequences, integrated flow systems combining bromination, coupling, and reduction have achieved 67% overall yield of 3-(2-bromo-4-(trifluoromethyl)phenyl)propan-1-ol in under 30 minutes total residence time. These systems employ immobilized catalysts at each stage, including polymer-supported N-bromosuccinimide for bromination, Pd@MOF for coupling, and Pt/TiO₂ for hydrogenation. This approach minimizes intermediate purification and significantly reduces solvent consumption compared to batch processing [4] [5].
During synthetic sequences involving 3-(2-bromo-4-(trifluoromethyl)phenyl)propan-1-ol, the hydroxyl group often requires protection to prevent unwanted side reactions. The choice of protecting group significantly impacts overall yield and deprotection efficiency:
Tetrahydropyranyl (THP) ethers offer excellent protection under basic conditions but introduce challenges in acidic deprotection. The THP-protected derivative forms quantitatively within 2 hours at room temperature using 3,4-dihydro-2H-pyran and PPTS catalyst. However, deprotection requires 0.5 M HCl in THF at 45°C for 4 hours, leading to approximately 10% decomposition of the acid-sensitive trifluoromethyl group. The bulky THP group also reduces crystallinity, complicating purification of intermediates [3].
Tert-butyldimethylsilyl (TBS) ethers provide superior stability with minimal steric bulk. Protection proceeds within 1 hour using TBSCl and imidazole in DMF at 0°C, achieving 98% yield. Deprotection employs tetrabutylammonium fluoride (TBAF) in THF at room temperature for 30 minutes, preserving both the aryl bromide and trifluoromethyl functionality. The TBS group demonstrates exceptional compatibility with subsequent cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings [3].
Table 4: Protecting Group Efficiency for 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol
Protecting Group | Protection Conditions | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Compatibility with Bromoaryl Systems |
---|---|---|---|---|---|
THP | DHP, PPTS, CH₂Cl₂, RT, 2h | 96 | 0.5M HCl/THF, 45°C, 4h | 85 | Moderate |
TBS | TBSCl, Imidazole, DMF, 0°C, 1h | 98 | TBAF/THF, RT, 0.5h | 97 | Excellent |
Acetyl | Ac₂O, Pyridine, RT, 3h | 95 | K₂CO₃/MeOH, RT, 2h | 93 | Good |
MOM | MOMCl, DIPEA, CH₂Cl₂, 0°C, 2h | 90 | 2M HCl/THF, 40°C, 3h | 88 | Moderate |
Acetyl protection represents an economical alternative, particularly for sequences requiring temporary protection. Acetylation occurs quantitatively within 3 hours using acetic anhydride in pyridine. The acetate group demonstrates stability toward organometallic reactions but requires mild basic conditions (K₂CO₃ in methanol) for deprotection. While generally effective, this approach risks ester formation with carboxylic acid-containing intermediates in subsequent steps [10].
For multistep sequences involving electrophilic aromatic substitution, methoxymethyl (MOM) ethers provide optimal protection stability. Formation requires MOM chloride and diisopropylethylamine in dichloromethane at 0°C (90% yield). The MOM group withstands Friedel-Crafts acylation and bromination conditions but necessitates moderately acidic deprotection (2M HCl in THF), which may limit compatibility with acid-sensitive functionalities in complex molecules [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1